molecular formula C24H26N4O3 B2668648 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-13-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2668648
M. Wt: 418.497
InChI Key: CWYALUCFBNZGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a preparation method for “N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide” involves several steps, including the addition of various reagents in a reaction flask, cooling, stirring, and recrystallization . The yield of this method can achieve 76% .

Scientific Research Applications

Synthesis and Structural Analysis

  • The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and analyzed, highlighting the compound's moderate anticancer activity (Lu Jiu-fu et al., 2015).

Biological and Pharmacological Activities

  • Studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidones, showing specific inhibition of cGMP-specific (type V) phosphodiesterase, with potential implications for antihypertensive activity (B. Dumaitre & N. Dodic, 1996).
  • Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with antitumor and antimicrobial activities. These findings suggest a method for designing compounds with potential therapeutic benefits (S. Riyadh, 2011).
  • The creation of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as new human A3 adenosine receptor antagonists, demonstrating the importance of acyl groups for efficient binding and selectivity, which could influence the development of treatments for neurotoxicity (L. Squarcialupi et al., 2013).

Chemical Reactivity and Potential Ligand Properties

  • Research on pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives indicates their potential as benzodiazepine receptor ligands, suggesting applications in the design of compounds for neurological disorders (F. Bruni et al., 1994).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(26-16)15-19(27-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYALUCFBNZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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